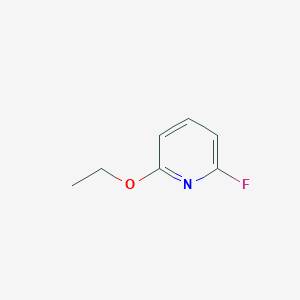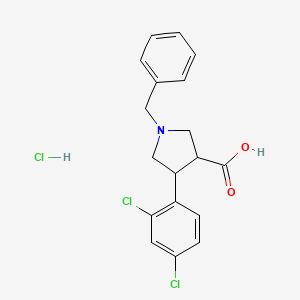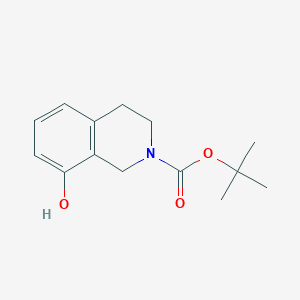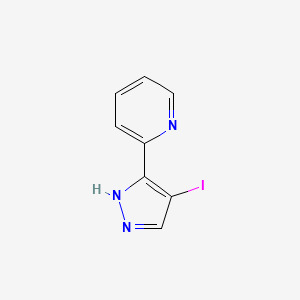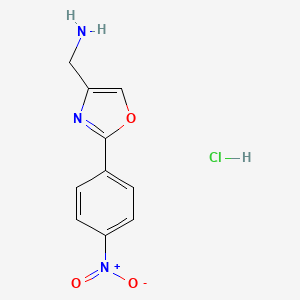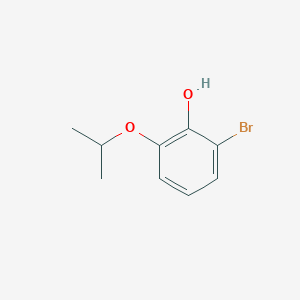
2-Bromo-6-isopropoxyphenol
Overview
Description
2-Bromo-6-isopropoxyphenol is a chemical compound with various applications in scientific research . It is used in drug synthesis, antioxidant studies, and organic synthesis.
Synthesis Analysis
The synthesis of 2-Bromo-6-isopropoxyphenol involves complex chemical reactions. For instance, it has been used in an intramolecular benzyne–diene [4 + 2] cycloaddition, which allows access to various polycyclic structures . The synthesis process involves the rapid attachment of various arynophiles to the benzyne precursor via a Si–O bond and the facile generation of benzyne via halogen–metal exchange .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-isopropoxyphenol can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods help in optimizing the molecular structures of the compound. The Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
2-Bromo-6-isopropoxyphenol undergoes various chemical reactions. For example, it has been used in an intramolecular benzyne–diene [4 + 2] cycloaddition, which is a reaction with broad substrate scope . This reaction allows access to various polycyclic structures .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-6-isopropoxyphenol include its molecular formula (C9H11BrO2), molecular weight (231.09), and its structure .Scientific Research Applications
Synthesis and Polymer Applications
2-Bromo-6-isopropoxyphenol and related bromophenols have been utilized in the synthesis of various compounds. In a study by Percec et al. (1994), bromophenols served as monomers in the synthesis of thermotropic dendrimers, which are polymers with a tree-like structure showing thermotropic properties. Such polymers have potential applications in materials science and nanotechnology (Percec, Chu, & Kawasumi, 1994).
Spectroscopic and Structural Analysis
Bromophenols, closely related to 2-Bromo-6-isopropoxyphenol, have been the subject of spectroscopic and structural analyses. For example, Demircioğlu et al. (2019) synthesized a specific bromophenol compound and performed various spectroscopic and X-ray diffraction techniques to analyze its structure, highlighting its potential in material sciences and chemistry (Demircioğlu, Kaştaş, Kaştaş, & Frank, 2019).
Enzyme Inhibition and Potential Medical Applications
A study by Balaydın et al. (2012) investigated the synthesis of bromophenols and their derivatives, assessing their inhibitory effect on human cytosolic carbonic anhydrase II. This enzyme is a target for drugs treating conditions like glaucoma and epilepsy. The bromophenols showed significant inhibition, suggesting potential medicinal applications (Balaydın et al., 2012).
Antioxidant Properties
Olsen et al. (2013) isolated bromophenols from red algae and tested their antioxidant activity. These compounds showed potent activity in various assays, suggesting their utility as natural antioxidants (Olsen, Hansen, Isaksson, & Andersen, 2013).
Environmental Impact and Toxicology
Koch and Sures (2018) reviewed the environmental impact and toxicology of tribromophenol, a compound similar to 2-Bromo-6-isopropoxyphenol. They discussed its occurrence in the environment and potential health effects, providing insights into the ecological implications of such compounds (Koch & Sures, 2018).
Safety and Hazards
properties
IUPAC Name |
2-bromo-6-propan-2-yloxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQDIVDHBJMOCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698492 | |
| Record name | 2-Bromo-6-[(propan-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-isopropoxyphenol | |
CAS RN |
350792-40-4 | |
| Record name | 2-Bromo-6-[(propan-2-yl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




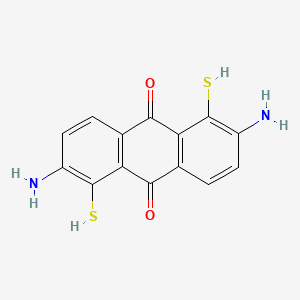
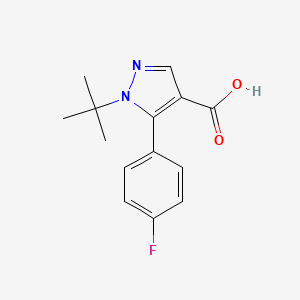
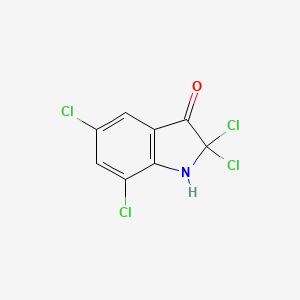
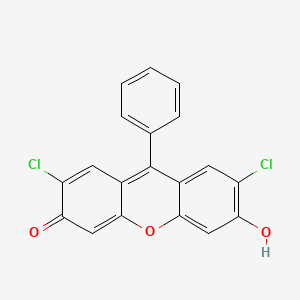
![Benzenesulfonic acid, 2,5-bis[(4-nitrobenzoyl)amino]-](/img/structure/B1504595.png)


